molecular formula C16H15N3O2S B5502736 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B5502736
M. Wt: 313.4 g/mol
InChI Key: JGRCIIDXPKTMKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives involves multi-step reactions, starting from basic building blocks like amino acids, esters, or nitriles, leading to complex molecules with potential biological activities. For example, the synthesis of related compounds typically involves cyclization reactions, condensations, and functional group modifications to introduce the desired substituents on the thieno[2,3-d]pyrimidin core (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by X-ray crystallography, which provides insight into their three-dimensional conformation, bond lengths, and angles. This information is crucial for understanding the interaction of these molecules with biological targets. For example, the crystal structure of similar compounds reveals a folded conformation around the methylene group, which could influence their biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin derivatives undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitutions, allowing for the introduction of diverse functional groups. These reactions are key for modifying the chemical and biological properties of the molecules. For instance, the reaction with primary and heterocyclic amines leads to Schiff bases and the construction of more complex nitrogen-containing heterocycles (Farouk et al., 2021).

Scientific Research Applications

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) focused on the synthesis of selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The research involved developing compounds for in vivo imaging, showcasing the utility of thieno[2,3-d]pyrimidines in the development of diagnostic tools in neurology and oncology (Dollé, F., et al., 2008).

Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating their antimicrobial efficacy. This research highlights the potential of thiophene-pyrimidinone derivatives as bases for developing new antimicrobial drugs (Hossan, A., et al., 2012).

Dual Inhibitors for Cancer Therapy

Gangjee et al. (2009) designed and synthesized 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds exhibited potential as antitumor agents, illustrating the role of thieno[2,3-d]pyrimidines in cancer research (Gangjee, A., et al., 2009).

Antifolates in Cancer Therapy

Another study by Gangjee et al. (2007) synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates. These compounds showed promising results as dihydrofolate reductase (DHFR) inhibitors with potential antitumor properties, further demonstrating the application of pyrimidine derivatives in therapeutic interventions for cancer (Gangjee, A., et al., 2007).

properties

IUPAC Name

2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-10-3-5-11(6-4-10)12-8-22-15-14(12)16(21)19(9-18-15)7-13(17)20/h3-6,8-9H,2,7H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRCIIDXPKTMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

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